

Limit of detection (LOD) and quantification (LOQ) for Desdiiodo lopamidol

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Compound of Interest

Compound Name: *Iopamidol Impurity (Desdiiodo Iopamidol)*

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Detecting Desdiiodo Iopamidol: A Comparative Guide to Analytical Limits

For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection (LOD) and quantification (LOQ) for impurities like Desdiiodo Iopamidol is critical for ensuring the quality and safety of pharmaceutical products. Desdiiodo Iopamidol is a potential impurity in the manufacturing of Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent. This guide provides a comparative overview of the analytical performance of common methods used for its detection, supported by experimental data and detailed protocols.

While specific, publicly available analytical validation reports detailing the LOD and LOQ for Desdiiodo Iopamidol are scarce, we can infer and compare typical analytical performance based on methods validated for Iopamidol and its other related compounds. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for quality control in pharmaceutical manufacturing, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often employed for trace analysis, such as in environmental monitoring.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of analytical methods for lopamidol and its related substances can vary significantly depending on the technique employed. Below is a summary of typical and reported LOD and LOQ values. It is important to note that the values for HPLC-UV are estimations based on typical reporting thresholds in pharmaceutical quality control, as specific data for Desdiiodo lopamidol is not readily available. In contrast, a validated LC-MS/MS method provides concrete data for lopamidol in aqueous samples.

Analyte	Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Desdiiodo lopamidol	HPLC-UV	Drug Substance	Est. ~0.03%	Est. ~0.1%
lopamidol	LC-MS/MS	Water	Not Reported	< 10 ng/L[1]
Other lopamidol Related Compounds	HPLC-UV	Drug Substance	Est. ~0.03%	Est. ~0.1%

Estimated values for HPLC-UV are based on common reporting thresholds for impurities in pharmaceutical analysis as stipulated by pharmacopoeias. The United States Pharmacopeia (USP) specifies that the sum of all related compounds should not exceed 0.25%[2].

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of lopamidol and its related substances.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from the United States Pharmacopeia (USP) monograph for lopamidol and is suitable for the quantification of related substances, including what would be Desdiiodo lopamidol[2][3].

Chromatographic Conditions:

- Column: C18, 4.6 mm x 250 mm, 5 µm particle size
- Mobile Phase: A gradient mixture of water and acetonitrile.
 - Solution A: Water
 - Solution B: Acetonitrile
- Gradient Program: A linear gradient is typically used, starting with a low percentage of acetonitrile and increasing over time to elute all compounds of interest.
- Flow Rate: 1.0 mL/min
- Detection: UV at 240 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C

Standard and Sample Preparation:

- System Suitability Solution: A solution containing USP Iopamidol RS and USP Iopamidol Related Compound C RS at a concentration of about 20 µg/mL each in water is prepared to verify the resolution and reproducibility of the system[3].
- Test Solution: Approximately 1.0 g of Iopamidol is accurately weighed and dissolved in 100 mL of water to prepare a solution with a concentration of about 10 mg/mL[2].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method developed for the trace analysis of iodinated X-ray contrast media in water samples[1].

Chromatographic Conditions:

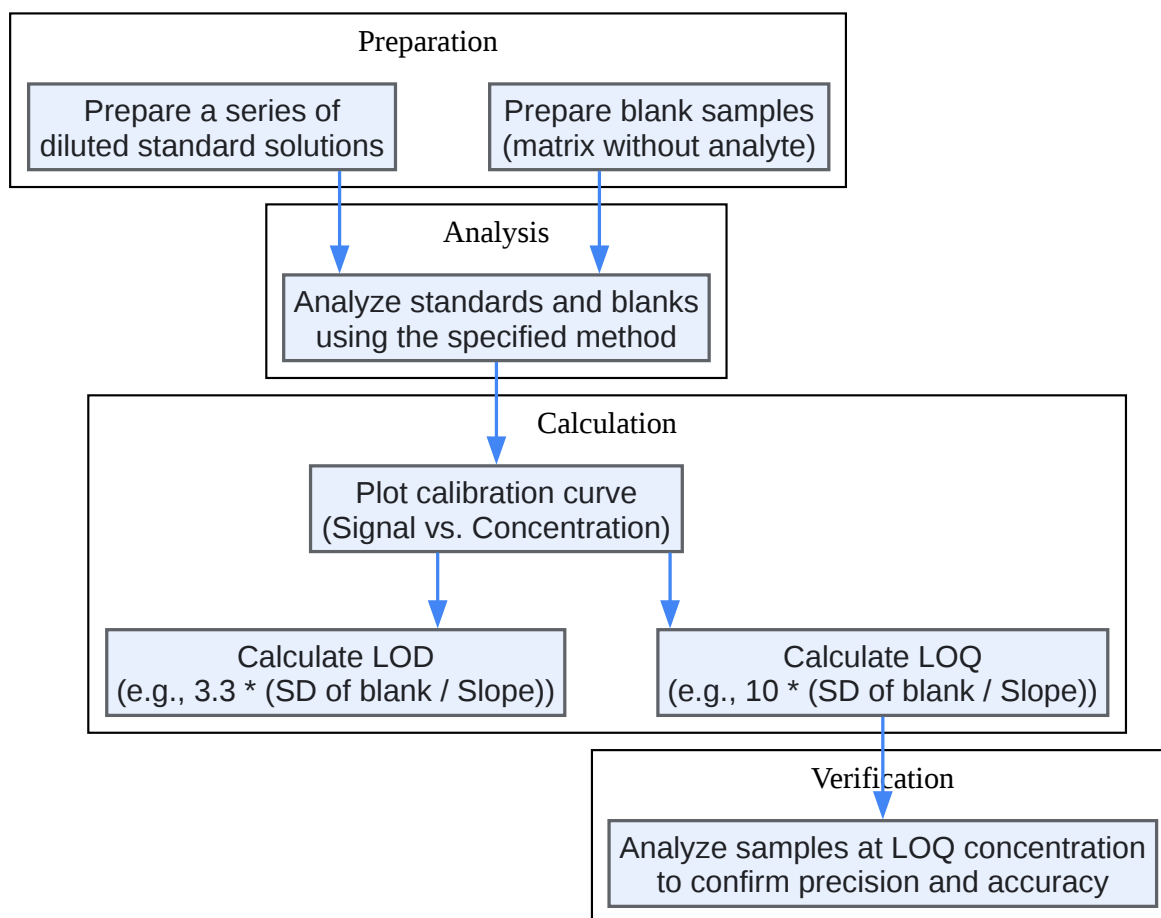
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient mixture of:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for lopamidol and its related compounds.
- Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions would be optimized for Desdiiodo lopamidol.
- Source Parameters: Optimized source temperature, gas flows, and ion spray voltage to achieve maximum signal intensity.

Workflow for LOD and LOQ Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of analytical method validation. The following diagram illustrates a typical workflow.

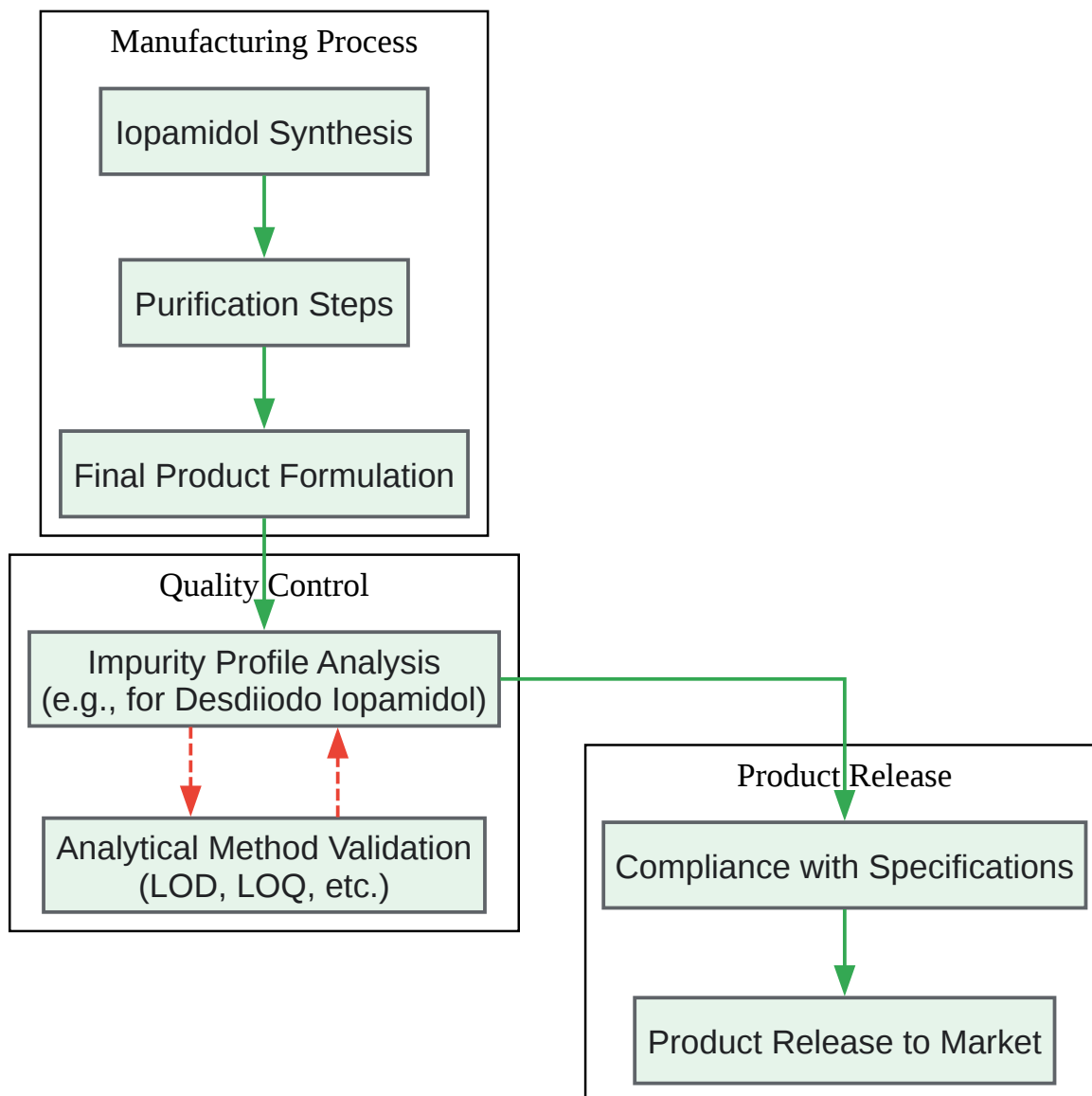


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Caption: Workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Signaling Pathways and Logical Relationships

The analysis of pharmaceutical impurities does not involve biological signaling pathways. However, the logical relationship in ensuring drug product quality can be illustrated.



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Caption: Logical workflow for ensuring drug product quality through impurity testing.

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References

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